molecular formula C16H18FN3O3 B1679917 Norfloxacin CAS No. 70458-96-7

Norfloxacin

Cat. No.: B1679917
CAS No.: 70458-96-7
M. Wt: 319.33 g/mol
InChI Key: OGJPXUAPXNRGGI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Norfloxacin, a synthetic fluoroquinolone, is a broad-spectrum antibiotic with activity against both gram-negative and gram-positive bacteria . The primary targets of this compound are the bacterial enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound exerts its bactericidal action by inhibiting its targets, DNA gyrase and topoisomerase IV . It binds to these enzymes and blocks the untwisting of DNA, a crucial step required to replicate one DNA double helix into two . This inhibition of DNA replication leads to the death of the bacterial cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, this compound prevents the unwinding of the DNA helix, an essential step in DNA replication . This inhibition disrupts the bacterial cell’s ability to replicate and repair its DNA, leading to cell death .

Pharmacokinetics

This compound exhibits a bioavailability of 30 to 40% after oral administration . It is metabolized in the liver and has a half-life of approximately 3 to 4 hours . The primary route of excretion for this compound is renal, with about 30% of the unchanged drug being excreted in the urine . These ADME properties impact the bioavailability of this compound, influencing its therapeutic efficacy .

Result of Action

The result of this compound’s action is the death of the bacterial cells . By inhibiting the enzymes necessary for DNA replication, this compound prevents the bacteria from replicating and repairing their DNA . This leads to the death of the bacterial cells, thereby treating the bacterial infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of this compound in water can lead to its photolysis by solar radiation . This can affect the stability and efficacy of this compound in the environment . Furthermore, this compound is resistant to bacterial degradation due to its antibacterial properties, making it more persistent in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Norfloxacin can be synthesized by reacting 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate with piperazine. The reaction is typically carried out under mild conditions, and the product is purified through crystallization .

Industrial Production Methods: The industrial production of this compound involves the direct reaction of 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate with piperazine or N-ethyl piperazine. This method is advantageous due to its short reaction steps, low reaction temperature, high yield, and reduced byproducts .

Chemical Reactions Analysis

Types of Reactions: Norfloxacin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound analogues with modified antibacterial properties .

Properties

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20/h7-9,18H,2-6H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJPXUAPXNRGGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7037680
Record name Norfloxacin
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Molecular Weight

319.33 g/mol
Source PubChem
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Physical Description

Solid
Record name Norfloxacin
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Solubility

In water, 0.28 mg/mL at 25 °C. Solubility in water is pH dependent, increasing sharply at pH<5 or pH >10, Solubility at 25 °C (mg/mL): methanol 0.98; ethanol 1.9; acetone 5.1; chloroform 5.5; diethyl ether 0.01; benzene 0.15; ethyl acetate 0.94; octyl alcohol 5.1; glacial acetic acid 340, 1.01e+00 g/L
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Mechanism of Action

The bactericidal action of Norfloxacin results from inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination. Norfloxacin is a broad-spectrum antibiotic agent that is shown to be effective against various Gram-positive and Gram-negative bacterial species. The fluorine atom at the 6 position increases potency against gram-negative organisms, and the piperazine moiety at the 7 position is responsible for anti-pseudomonal activity, Norfloxacin usually is bactericidal in action. Like other fluoroquinolone anti-infectives, norfloxacin inhibits DNA synthesis in susceptible organisms via inhibition of type II DNA topoisomerases (DNA gyrase, topoisomerase IV)., Fluoroquinolones prolong the QT interval by blocking voltage-gated potassium channels, especially the rapid component of the delayed rectifier potassium current I(Kr), expressed by HERG (the human ether-a-go-go-related gene). According to the available case reports and clinical studies, moxifloxacin carries the greatest risk of QT prolongation from all available quinolones in clinical practice and it should be used with caution in patients with predisposing factors for Torsades de pointes (TdP).
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Color/Form

White to light-yellow crystalline powder

CAS No.

70458-96-7
Record name Norfloxacin
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Melting Point

227-228 °C, 220-221 °C, 227 - 228 °C
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Record name Norfloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015192
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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